2-Chloro-5-iodo-4-methylbenzoic acid

Catalog No.
S9012399
CAS No.
M.F
C8H6ClIO2
M. Wt
296.49 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-iodo-4-methylbenzoic acid

Product Name

2-Chloro-5-iodo-4-methylbenzoic acid

IUPAC Name

2-chloro-5-iodo-4-methylbenzoic acid

Molecular Formula

C8H6ClIO2

Molecular Weight

296.49 g/mol

InChI

InChI=1S/C8H6ClIO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)

InChI Key

HHKHQDHIQUWTON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1I)C(=O)O)Cl

2-Chloro-5-iodo-4-methylbenzoic acid is an aromatic compound characterized by the presence of chlorine and iodine substituents on a benzoic acid framework. Its molecular formula is C8H7ClIO2C_8H_7ClIO_2 and it has a molecular weight of approximately 282.46 g/mol. The compound features a methyl group at the para position relative to the carboxylic acid group, making it a derivative of benzoic acid with notable halogen substitutions. Its structure can be represented as follows:

text
Cl |C6H4-C(=O)OH | I

This compound is primarily utilized in organic synthesis and pharmaceutical applications due to its unique reactivity and biological properties.

5-Iodobenzoic AcidIodine substituentUsed in radiolabeling and imaging studies4-Methylbenzoic AcidMethyl substituentMore stable; less reactive compared to halogenated derivatives3-Chloro-4-methylbenzoic AcidChlorine at meta positionDifferent reactivity profile compared to para-substituted analogs

The uniqueness of 2-chloro-5-iodo-4-methylbenzoic acid lies in its combination of both chlorine and iodine substituents along with a methyl group, which enhances its reactivity and biological activity compared to similar compounds.

Research indicates that 2-chloro-5-iodo-4-methylbenzoic acid exhibits significant biological activity, including:

  • Antimicrobial Properties: This compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes, impacting metabolic pathways relevant in pharmacology.

The synthesis of 2-chloro-5-iodo-4-methylbenzoic acid can be achieved through several methods:

  • Iodination and Chlorination: Starting from methyl anthranilate or 2-chlorobenzoic acid, iodination followed by chlorination using iodine and chlorinating agents leads to the formation of the target compound. This method typically involves multiple steps including hydrolysis and purification processes .
  • Sandmeyer Reaction: Utilizing a Sandmeyer reaction with diazonium salts derived from amino acids provides another route to synthesize this compound. This method is efficient and yields high purity products .
  • Direct Halogenation: Direct halogenation of suitable benzoic acid derivatives under controlled conditions can also yield 2-chloro-5-iodo-4-methylbenzoic acid with good yields .

2-Chloro-5-iodo-4-methylbenzoic acid finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceuticals, especially those targeting bacterial infections or inflammation.
  • Agricultural Chemicals: The compound may be used in developing agrochemicals due to its antimicrobial properties.
  • Research: It is utilized in biochemical research for studying enzyme interactions and metabolic pathways.

Interaction studies have revealed that 2-chloro-5-iodo-4-methylbenzoic acid can interact with various biological molecules, including proteins and nucleic acids. These interactions are critical for understanding its mechanism of action in biological systems. Studies indicate that it may modulate enzyme activity or interfere with cellular signaling pathways, highlighting its potential as a therapeutic agent.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

295.91010 g/mol

Monoisotopic Mass

295.91010 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-11-21

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